molecular formula C9H9N3O B1488014 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one CAS No. 1936047-52-7

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Cat. No. B1488014
M. Wt: 175.19 g/mol
InChI Key: LBFVTGSPNKRVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is represented by the linear formula C9H9N3O . The InChI code for this compound is 1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various fields of medicine .

The methods used for their synthesis often start from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the biological activity of these compounds .

The results of these studies have shown that 1H-Pyrazolo[3,4-b]pyridines have a wide range of potential applications in medicine. For example, they have been found to be effective in treating various types of tumors .

Synthesis Methods

There have been numerous methods developed for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives . These methods are often categorized based on the method used to assemble the pyrazolopyridine system .

The synthesis methods often involve the use of 1,3-diketones in glacial AcOH . The advantages and drawbacks of these methods have been extensively studied and are well-documented .

The results of these studies have led to the development of more efficient and effective methods for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives .

Pharmaceutical Applications

1H-Pyrazolo[3,4-b]pyridines are considered as a key structural motif in many vital applications, such as medicinal and pharmaceuticals . They have been found to exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .

Pesticides and Dyes

These compounds are also used in the production of pesticides and dyes . The specific methods of application and experimental procedures would depend on the specific type of pesticide or dye being produced.

Cancer Therapy

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, exhibit significant pharmacological activities such as anticancer, antimalarial, antiviral, and anti-inflammatory . They were also found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .

Targeting FGFR in Cancer Therapy

Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 1H-Pyrazolo[3,4-b]pyridines, targeting Fibroblast Growth Factor Receptors (FGFR) with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety And Hazards

The compound “1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVTGSPNKRVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=CC=N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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